![molecular formula C12H13BrN2 B12079243 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C12H13BrN2 It is characterized by a pyrrolo[3,2-b]pyridine core structure substituted with a bromine atom at the 6th position and a cyclopentyl group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-cyclopentyl-1H-pyrrole and 2,3-dibromopyridine.
Cyclization: The cyclization reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Bromination: The bromination step involves the introduction of a bromine atom at the 6th position of the pyrrolo[3,2-b]pyridine core. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and alkoxide bases (RO-).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving protein kinases and signal transduction.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the cyclopentyl group but shares the pyrrolo[3,2-b]pyridine core structure.
1-Cyclopentyl-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom but has the cyclopentyl group.
Uniqueness
6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables the synthesis of diverse derivatives with potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H13BrN2 |
|---|---|
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
6-bromo-1-cyclopentylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C12H13BrN2/c13-9-7-12-11(14-8-9)5-6-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2 |
Clé InChI |
CONNOLTVWQXZIL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=CC3=C2C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


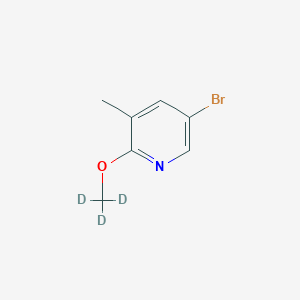
![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
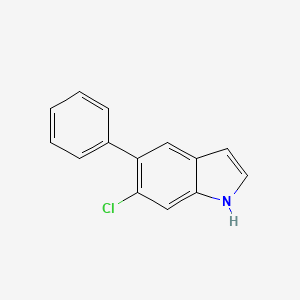
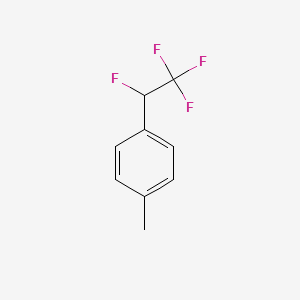

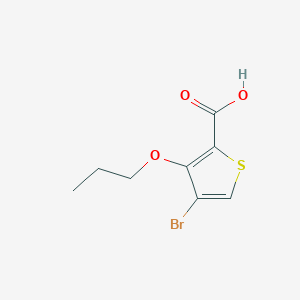
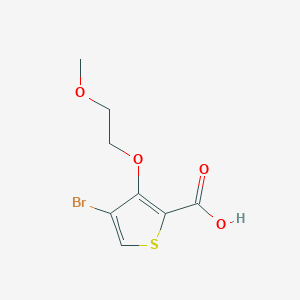



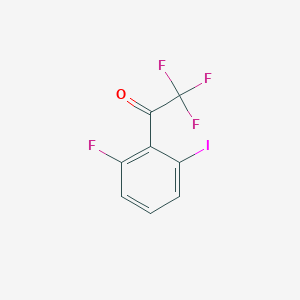
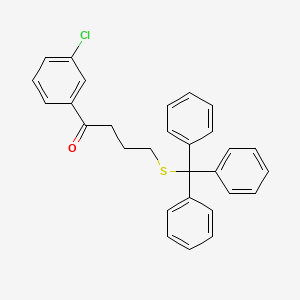
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)

